D-Cyclopropylglycine

Übersicht

Beschreibung

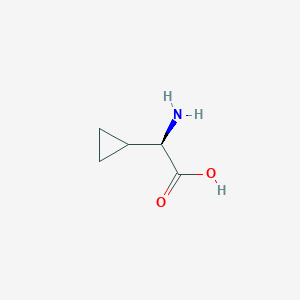

D-Cyclopropylglycine: is an amino acid derivative characterized by the presence of a cyclopropane ring attached to the glycine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Carbene and Ylide Addition to Alkenes: This method involves the addition of carbenes or ylides to alkenes to form the cyclopropane ring.

Kulinkovich Cyclopropanation: This reaction involves the cyclopropanation of esters and amides using titanium-based reagents.

Modification of Cyclopropanecarbaldehydes by the Strecker Reaction: This method modifies cyclopropanecarbaldehydes to introduce the amino group.

Enzymatic Reactions: Enzymes are used to catalyze the formation of the cyclopropane ring.

Industrial Production Methods: A notable industrial method involves the use of a bifunctional enzyme system that integrates reductive amination and coenzyme regeneration activities. This system has been shown to produce (S)-cyclopropylglycine with high efficiency and enantiomeric purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group is retained.

Common Reagents and Conditions:

Oxidation: Monomeric sarcosine oxidase is commonly used for oxidation reactions.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

D-Cyclopropylglycine serves as a crucial building block in the synthesis of peptide-based drugs. Its unique structural properties enhance the pharmacological profiles of compounds targeting neurological disorders. Research indicates that it can modulate neurotransmitter systems, making it a valuable candidate for developing treatments for conditions such as depression and anxiety.

Case Study: Development of Metabotropic Glutamate Receptor Agonists

A study explored the use of this compound derivatives as selective agonists for metabotropic glutamate receptors (mGluRs). These compounds exhibited significant binding affinity, indicating potential therapeutic applications in neuropsychiatric disorders .

Neuroscience Research

In neuroscience, this compound is utilized to investigate the effects of amino acid derivatives on neurotransmitter systems. Its application aids researchers in understanding brain function and the underlying mechanisms of various mental health conditions.

Experimental Findings

- Neuroplasticity Studies : Research has demonstrated that this compound influences synaptic plasticity, which is crucial for learning and memory processes. Studies involving synaptoneurosomes showed that it could induce both hyperpolarization and depolarization responses, suggesting its role in modulating neuronal excitability .

- Binding Studies : The binding characteristics of this compound to mGlu2 receptors were characterized, revealing a single binding site with a dissociation constant (Kd) of 160 nM. This specificity highlights its potential as a tool for probing glutamatergic signaling pathways .

Biotechnology

This compound is also employed in biotechnology for designing enzyme inhibitors. This application is particularly relevant in developing therapies for diseases such as cancer.

Example: Enzyme Inhibitor Design

The compound has been integrated into enzyme-coupled systems to enhance the efficacy of inhibitors against specific targets involved in cancer metabolism. Its structural features allow for improved binding interactions with enzyme active sites, leading to enhanced therapeutic outcomes .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in chromatography. This application facilitates the analysis of complex biological samples, ensuring accurate quantification and characterization of amino acids and peptides.

Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of peptide-based drugs | Enhances pharmacological profiles for neurological disorders |

| Neuroscience Research | Modulation of neurotransmitter systems | Influences synaptic plasticity; affects learning/memory |

| Biotechnology | Design of enzyme inhibitors | Improves binding interactions; potential cancer therapies |

| Analytical Chemistry | Standard in chromatography | Aids in accurate analysis of biological samples |

Wirkmechanismus

D-Cyclopropylglycine exerts its effects primarily through interactions with specific enzymes and receptors. For instance, its oxidation by monomeric sarcosine oxidase involves the binding of the compound to the flavin ring, followed by the ring-opening of the cyclopropyl group . Additionally, it has been shown to affect the density of hippocampal NMDA-receptors, indicating its potential role in modulating neurotransmission .

Vergleich Mit ähnlichen Verbindungen

2-Carboxycyclopropylglycines: These compounds are conformationally rigid analogs of glutamic acid.

3,4-Methanoprolines: These are cyclopropane-containing analogs of proline.

Uniqueness: D-Cyclopropylglycine is unique due to its specific structural features, such as the cyclopropane ring, which imparts rigidity and stability to peptides. This makes it particularly valuable in the design of bioactive peptides with enhanced properties .

Biologische Aktivität

D-Cyclopropylglycine (D-CPG) is a non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry and neuropharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to the glycine backbone. Its chemical formula is , and it exhibits distinct structural features that influence its biological activity. The cyclopropyl moiety contributes to its unique interaction profile with various biological targets, particularly neurotransmitter receptors.

Glutamate Receptor Modulation

This compound acts primarily as an antagonist at certain glutamate receptors, particularly the NMDA receptor. Research has demonstrated that D-CPG can inhibit glutamate-induced synaptic transmission, which is crucial for neuronal communication and plasticity. By modulating glutamate receptor activity, D-CPG influences synaptic plasticity and has potential implications for treating neurological disorders such as anxiety and depression .

Table 1: Comparison of this compound with Other Amino Acids

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Cyclopropyl group attached to glycine | Antagonist at glutamate receptors |

| Cyclopropylalanine | Cyclopropyl group; similar backbone | More hydrophobic; less polar than D-CPG |

| N-Boc-D-Cyclopropylglycine | Protected form with a Boc group | Enhanced stability for synthesis; used in peptide coupling |

| Cyclobutylglycine | Contains a cyclobutyl group | Larger ring structure; different steric properties |

Biological Activity and Therapeutic Applications

This compound has shown promise in various therapeutic contexts:

- Neuroprotective Effects : Studies indicate that D-CPG may exert neuroprotective effects by modulating synaptic transmission and reducing excitotoxicity associated with excessive glutamate release. This property is particularly relevant in the context of neurodegenerative diseases .

- Potential Treatment for Anxiety and Depression : Given its antagonistic effects on glutamate receptors, D-CPG is being explored as a potential treatment for mood disorders. Its ability to influence neurotransmitter release suggests it could help stabilize mood and reduce anxiety symptoms .

- Role in Neuroplasticity : D-CPG has been implicated in enhancing neuroplasticity, which is vital for learning and memory processes. By affecting synaptic strength and connectivity, it may contribute to cognitive enhancement .

Case Study 1: Neuroprotective Effects in Animal Models

In a study involving rodent models of excitotoxicity, administration of this compound significantly reduced neuronal damage induced by excessive glutamate exposure. The results indicated that D-CPG could effectively mitigate the harmful effects of excitotoxicity, supporting its potential use in treating conditions like Alzheimer's disease .

Case Study 2: Impact on Anxiety Disorders

A clinical trial assessed the efficacy of this compound in patients with generalized anxiety disorder (GAD). Participants receiving D-CPG demonstrated a marked reduction in anxiety symptoms compared to the placebo group, suggesting its therapeutic potential in managing anxiety disorders .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including biocatalytic approaches that enhance yield and purity. For instance, recent advancements have led to an NADH-driven biocatalytic system that produces high yields of (S)-cyclopropylglycine, showcasing the compound's versatility for industrial applications .

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-cyclopropylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSBCPMSNBMUMT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364086 | |

| Record name | D-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49607-01-4 | |

| Record name | D-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Amino cyclopropyl acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of D-Cyclopropylglycine into the tripeptide substrate affect its interaction with IPNS compared to the natural substrate?

A1: The research paper investigates this by utilizing two synthetic tripeptides containing this compound: δ-(L-α-aminoadipoyl)-L-cysteinyl-β-methyl-D-cyclopropylglycine and δ-(L-α-aminoadipoyl)-L-cysteinyl-D-cyclopropylglycine. X-ray crystallography studies revealed that these cyclopropyl-containing substrates bind to IPNS differently than the natural substrate, ACV (δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine) []. The observed differences involve changes in substrate orientation within the active site and alterations in water molecule occupancy near the iron center. These structural variations provide valuable insights into why these synthetic substrates are processed differently by IPNS compared to ACV, leading to altered reactivity and product formation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.